molecular formula C20H20ClF3N4O B2526518 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797710-85-0

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

Cat. No.: B2526518
CAS No.: 1797710-85-0
M. Wt: 424.85
InChI Key: MPZVPBVVVFKBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a fascinating chemical compound with an intricate structure

Scientific Research Applications

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is utilized in:

  • Chemistry: As a building block for more complex molecules.

  • Biology: For studying biochemical pathways and interactions.

  • Medicine: Potentially as a pharmacophore in drug design.

  • Industry: In the synthesis of specialized polymers and materials.

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves the formation of a propanamide backbone, functionalization with a trifluoromethylated aromatic ring, and the introduction of a pyrazolopyrimidine moiety. Reaction conditions often include specific temperatures, solvents like dichloromethane, and catalysts like palladium on carbon.

Industrial Production Methods

Industrially, the compound can be synthesized through a multi-step process that involves precise control over reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry are often employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions including:

  • Oxidation: Typically involves reagents like potassium permanganate.

  • Reduction: Often employs hydrogen gas with a palladium catalyst.

  • Substitution: Chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include:

  • Potassium permanganate for oxidation.

  • Hydrogen gas and palladium for reduction.

  • Sodium hydroxide for nucleophilic substitution.

Major Products

The products of these reactions depend on the reactants and conditions used but can include oxidized derivatives, reduced forms, and substituted compounds with new functional groups.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

  • 3-(4-chloro-2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

  • 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)propanamide: Varies in the length of the alkyl chain, impacting its physical and chemical properties.

List of Similar Compounds

  • 3-(4-chloro-2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

  • 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl)propanamide

  • 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)butyl)propanamide

Hope that gives you a clear overview of this compound and its various facets. What piqued your interest about it?

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N4O/c1-13-9-18-26-11-15(12-28(18)27-13)3-2-8-25-19(29)7-5-14-4-6-17(21)16(10-14)20(22,23)24/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZVPBVVVFKBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.